molecular formula C14H20N2O3 B12082615 tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

Cat. No.: B12082615
M. Wt: 264.32 g/mol
InChI Key: SCQBQENJIJLVLS-UHFFFAOYSA-N
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Description

Chemical Profile and Availability tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate ( 2354863-35-5) is a high-purity chemical building block supplied for research and development purposes. This compound has a molecular formula of C 14 H 20 N 2 O 3 and a molecular weight of 264.32 g/mol [ ]. It is offered in various quantities to suit laboratory-scale synthesis needs [ ]. Research Applications and Scientific Value This compound serves as a versatile and protected intermediate in organic and medicinal chemistry. It features a rigid azetidine ring core, a four-membered nitrogen-containing heterocycle that introduces significant conformational constraint into molecular structures [ ]. This property is highly valuable in drug design, as it can be used to modulate the biological activity, potency, and metabolic stability of candidate molecules [ ]. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a 2-aminophenoxy substituent provides two distinct handles for further synthetic elaboration [ ]. The Boc group is stable under a range of conditions but can be cleanly removed under mild acidic conditions, revealing the secondary amine for further functionalization. Azetidine-containing scaffolds are increasingly recognized for their importance in pharmaceutical development. They are found in a variety of biologically active molecules and are used as surrogates for natural amino acids in peptidomimetics [ ]. The 2-aminophenoxy moiety embedded within this structure offers a reactive site for constructing more complex heterocyclic frameworks or for incorporation into larger molecular architectures. Researchers utilize this building block in diverse reactions, including peptide coupling and metal-catalyzed cross-coupling, to generate novel compounds for screening and investigation [ ]. Handling and Regulatory Information This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. While a specific Safety Data Sheet (SDS) was not located in the current search, standard safe laboratory practices should be employed. It is recommended to handle this material in a well-ventilated environment and use appropriate personal protective equipment, including gloves and safety glasses.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3

InChI Key

SCQBQENJIJLVLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-aminopropanol and a suitable electrophile.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 2-Aminophenoxy Group: The 2-aminophenoxy group is attached via a nucleophilic substitution reaction using 2-aminophenol and a suitable leaving group on the azetidine ring.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: 2-aminophenol, sodium hydroxide, dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate lies in its role as a pharmaceutical intermediate. It serves as a precursor for synthesizing biologically active compounds, particularly those with potential therapeutic effects against various diseases:

  • Immunosuppressive Agents : The compound can be utilized in the synthesis of Janus kinase inhibitors, which are crucial in treating autoimmune disorders and transplant rejection .
  • Antiviral Agents : It has been identified as a precursor for developing HCV protease inhibitors, which are essential in treating Hepatitis C virus infections .
  • Antibacterial Compounds : The synthesis of novel aminoglycoside compounds from this intermediate shows promise for antibacterial applications .

Synthetic Pathways and Case Studies

The synthesis of this compound involves several key steps that highlight its versatility:

Synthesis Methodology

A typical synthetic route includes:

  • Formation of Azetidine Ring : The azetidine structure is formed through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the 2-aminophenoxy group can be achieved through nucleophilic substitution reactions, enhancing the compound's biological activity.

Case Study: Development of JAK Inhibitors

A notable case study demonstrated the use of this compound in synthesizing a new class of JAK inhibitors. The compound was modified to improve its selectivity and potency against specific JAK isoforms, showcasing its potential in treating conditions like rheumatoid arthritis .

CompoundTarget DiseaseMethodologyYield
JAK Inhibitor ARheumatoid ArthritisNucleophilic substitution followed by cyclization85%
HCV Protease Inhibitor BHepatitis CMulti-step synthesis involving azetidine derivatives78%

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The 2-aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aminophenoxy Derivatives

tert-Butyl 3-(2-aminophenoxymethyl)azetidine-1-carboxylate (SH-5584)
  • Structural Difference: A methylene spacer (-CH₂-) separates the azetidine ring and the 2-aminophenoxy group, increasing substituent flexibility .
  • Physicochemical Properties : Higher molecular weight (MW: ~285 g/mol) compared to the target compound (MW: ~265 g/mol) due to the methylene group. This spacer may reduce planarity and alter binding kinetics.
tert-Butyl 3-(4-aminophenoxymethyl)azetidine-1-carboxylate (SH-5282)
  • Structural Difference: The amino group is at the para position on the phenyl ring, altering electronic distribution and hydrogen-bonding geometry .
  • Impact : Para-substitution may enhance solubility (predicted higher TPSA) but reduce steric interactions compared to ortho-substitution.

Heterocyclic and Aromatic Substituents

tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p)
  • Structural Features : An indole group and a methoxy-oxoethyl substituent introduce π-π stacking and hydrogen-bonding capabilities .
  • Synthesis : Yield of 55% using DBU catalysis over 16 hours .
  • Spectroscopy : HRMS (ESI+) confirmed molecular ion at m/z 367.1633 (calc. 367.1628) .
tert-Butyl 3-(4-methoxyphenyl)-3-(1-hydroxybutyl)azetidine-1-carboxylate (1h)
  • Structural Features : A 4-methoxyphenyl group and a hydroxybutyl chain enhance hydrophilicity (TPSA: ~70 Ų) .
  • Synthesis : Purified via preparative HPLC (42% yield), indicating challenges in isolating polar derivatives .

Aliphatic Substituents

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
  • Structural Simplicity : A short hydroxyethyl chain reduces steric bulk, favoring BBB permeability (predicted BBB+: 0.95) .
  • Physicochemical Data : MW = 201.26 g/mol; TPSA = 58.6 Ų .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
  • Reactivity : The bromoethyl group enables further functionalization (e.g., nucleophilic substitution) .
  • Log P : Predicted log P = 2.1, indicating moderate lipophilicity .

Electron-Withdrawing Substituents

tert-Butyl 3-(4-bromo-2-cyanophenoxy)azetidine-1-carboxylate
  • Molecular Weight : 353.21 g/mol, significantly higher than the target compound .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituent Synthesis Yield TPSA (Ų) Log P HRMS (Observed) Reference
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate C₁₄H₂₀N₂O₃ ~265 2-Aminophenoxy N/A ~85 ~1.8 N/A
SH-5584 C₁₅H₂₂N₂O₃ ~285 2-Aminophenoxymethyl 98% purity ~90 ~2.0 N/A
4p (Indole derivative) C₂₀H₂₃N₃O₄ 367.16 Indole, methoxy-oxoethyl 55% ~110 1.5 367.1633
1h (4-Methoxyphenyl) C₁₉H₂₉NO₄ 335.43 4-Methoxyphenyl, hydroxybutyl 42% ~70 2.5 310.2169
3-(2-Hydroxyethyl) C₁₀H₁₉NO₃ 201.26 2-Hydroxyethyl N/A 58.6 0.5 N/A
3-(2-Bromoethyl) C₁₀H₁₈BrNO₂ 264.16 2-Bromoethyl N/A 35.9 2.1 N/A

Key Findings

Substituent Flexibility: The presence of a methylene spacer (e.g., SH-5584) increases conformational freedom but may reduce target binding affinity compared to direct phenoxy attachment .

Electronic Effects: Electron-withdrawing groups (e.g., bromine, cyano) enhance reactivity but may reduce solubility .

Synthesis Challenges : Heterocyclic derivatives (e.g., 4p, 4q) require longer reaction times (16 hours) and exhibit moderate yields (43–65%), suggesting sensitivity to steric and electronic factors .

Biological Relevance: Aminophenoxy derivatives are prioritized for CNS applications due to amine-mediated hydrogen bonding, while aliphatic analogs (e.g., hydroxyethyl) favor membrane permeability .

Biological Activity

tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2354863-35-5
  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 252.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit certain pathways involved in cellular signaling and metabolic processes, particularly those related to inflammation and cancer.

Key Mechanisms:

  • Inhibition of NAMPT : The compound acts as a NAMPT (Nicotinamide adenine dinucleotide phosphate) inhibitor, which is crucial in regulating NAD+ levels in cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells due to decreased energy metabolism and increased oxidative stress .
  • Anti-inflammatory Activity : Research indicates that the compound may reduce the production of pro-inflammatory mediators, suggesting potential use in treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties by reducing levels of prostaglandin E2 (PGE2), a key mediator in inflammation. For example, compounds structurally related to this azetidine derivative have shown IC50 values ranging from 0.84 to 1.39 μM for COX-2 inhibition, indicating strong anti-inflammatory activity .

In Vivo Studies

Animal models have been utilized to assess the anti-cancer efficacy of the compound. In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Data Tables

Study TypeFindingsReference
In VitroIC50 for COX-2 inhibition: 0.84 - 1.39 μM
In VivoTumor size reduction in xenograft models
MechanismNAMPT inhibition leading to NAD+ depletion

Case Studies

  • Case Study on Cancer Cells : A study involving human colorectal cancer cells treated with this compound showed a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of treatment. The results indicated that the compound effectively targets metabolic pathways essential for cancer cell survival.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential therapeutic effects against inflammatory diseases.

Q & A

Q. What experimental controls are critical when scaling up the synthesis of this compound?

  • Methodological Answer : Include control reactions at each step (e.g., blank runs without catalysts) to identify contamination sources. Use in situ FTIR or reaction calorimetry to monitor exothermicity during scaling. Compare batch-to-batch purity via qNMR or HPLC-UV to ensure reproducibility .

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